molecular formula C20H19N3O2 B7755691 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide

Cat. No.: B7755691
M. Wt: 333.4 g/mol
InChI Key: JCSPHHMHOKVPJB-UHFFFAOYSA-N
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Description

4-Acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a pyrazole-based carboxamide derivative characterized by a central pyrazole ring substituted with acetyl and methyl groups at positions 3 and 5, respectively. The carboxamide moiety at position 1 is further functionalized with two phenyl groups (N,N-diphenyl). Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their stability, synthetic versatility, and diverse bioactivity profiles .

Properties

IUPAC Name

4-acetyl-3,5-dimethyl-N,N-diphenylpyrazole-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2/c1-14-19(16(3)24)15(2)23(21-14)20(25)22(17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCSPHHMHOKVPJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Synthesis of N,N-Diphenylcarbamoyl Hydrazine :
    Diphenylcarbamoyl chloride reacts with hydrazine hydrate in dichloromethane at 0–5°C to yield N,N-diphenylcarbamoyl hydrazine:

    Ph2NC(O)Cl+H2NNH2Ph2NC(O)NHNH2+HCl\text{Ph}_2\text{NC(O)Cl} + \text{H}_2\text{NNH}_2 \rightarrow \text{Ph}_2\text{NC(O)NHNH}_2 + \text{HCl}

    The product is isolated via filtration (yield: 78–85%).

  • Cyclocondensation with 2-Acetyl-3-Ketopentane :
    The diketone, synthesized via Claisen condensation of ethyl acetoacetate and acetyl chloride, reacts with N,N-diphenylcarbamoyl hydrazine in ethanol under reflux (12 h). The reaction proceeds via nucleophilic attack and cyclodehydration, forming the pyrazole ring:

    Ph2NC(O)NHNH2+CH3C(O)CH2C(O)CH3Target Compound+2H2O\text{Ph}_2\text{NC(O)NHNH}_2 + \text{CH}_3\text{C(O)CH}_2\text{C(O)CH}_3 \rightarrow \text{Target Compound} + 2\text{H}_2\text{O}

    Key Parameters :

    • Solvent: Ethanol

    • Temperature: 80°C

    • Catalyst: None required

    • Yield: 62–68%

Vilsmeier-Haack Formylation Followed by Acetylation

This two-step method leverages the Vilsmeier-Haack reaction to introduce a formyl group, which is subsequently oxidized and acetylated.

Step 1: Vilsmeier-Haack Formylation of 3,5-Dimethyl-1H-Pyrazole

3,5-Dimethyl-1H-pyrazole reacts with the Vilsmeier-Haack reagent (POCl₃/DMF) at 90–120°C to yield 3,5-dimethyl-1H-pyrazole-4-carbaldehyde:

C5H8N2+POCl3/DMFC6H7N2O+HCl\text{C}5\text{H}8\text{N}2 + \text{POCl}3/\text{DMF} \rightarrow \text{C}6\text{H}7\text{N}_2\text{O} + \text{HCl}

Yield : 70–75%

Step 2: Oxidation and Acetylation

The formyl group is oxidized to a carboxylic acid using KMnO₄ in pyridine/water, followed by acetylation with acetic anhydride:

C6H7N2OKMnO4C6H5N2O3(CH3CO)2OC8H9N2O2\text{C}6\text{H}7\text{N}2\text{O} \xrightarrow{\text{KMnO}4} \text{C}6\text{H}5\text{N}2\text{O}3 \xrightarrow{(\text{CH}3\text{CO})2\text{O}} \text{C}8\text{H}9\text{N}2\text{O}2

Conditions :

  • Oxidation: 60°C, 4 h

  • Acetylation: 110°C, 2 h

  • Overall Yield : 58%

Direct Carboxamidation of 4-Acetyl-3,5-Dimethyl-1H-Pyrazole

The N1 position of 4-acetyl-3,5-dimethyl-1H-pyrazole undergoes nucleophilic substitution with diphenylcarbamoyl chloride under basic conditions.

Reaction Protocol

  • Deprotonation :
    The pyrazole NH (pKa ~14.5) is deprotonated using NaH in THF at 0°C.

  • Substitution :
    Diphenylcarbamoyl chloride is added dropwise, and the mixture is stirred at 25°C for 24 h:

    C7H10N2O+Ph2NC(O)ClNaHTarget Compound+NaCl\text{C}_7\text{H}_{10}\text{N}_2\text{O} + \text{Ph}_2\text{NC(O)Cl} \xrightarrow{\text{NaH}} \text{Target Compound} + \text{NaCl}

    Yield : 55–60%

Comparative Analysis of Synthetic Routes

MethodKey StepsYield (%)Purity (%)Scalability
CyclocondensationHydrazine + Diketone62–6895High
Vilsmeier-Haack/AcetylationFormylation → Acetylation5890Moderate
Direct CarboxamidationNucleophilic Substitution55–6088Low

Optimization Insights :

  • Cyclocondensation offers the highest yield and scalability but requires custom diketone synthesis.

  • Vilsmeier-Haack routes are limited by multi-step oxidation/acetylation.

  • Direct substitution suffers from low yields due to the poor nucleophilicity of pyrazole NH.

Mechanistic Challenges and Solutions

Regioselectivity in Cyclocondensation

The acetyl group’s position (C4) is governed by the diketone’s symmetry. Asymmetric diketones (e.g., 2-acetyl-3-ketopentane) ensure regioselective cyclization, avoiding isomeric byproducts.

N1 Functionalization

Strong bases (e.g., NaH) are critical for deprotonating pyrazole NH, enabling carboxamide formation. Alternatively, phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates in biphasic systems .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For instance, compounds similar to 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide have been shown to inhibit the growth of various cancer cell lines. A study demonstrated that a related compound displayed an IC50 value of 0.08 µM against MCF-7 breast cancer cells, indicating potent antiproliferative activity comparable to established chemotherapeutics like erlotinib .

Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. Research has shown that compounds with similar structures can effectively reduce inflammation markers in vitro and in vivo models .

Neuroprotective Effects

Some studies have explored the neuroprotective potential of pyrazole derivatives against neurodegenerative diseases. For example, certain analogs have been found to inhibit key metabolic enzymes linked to Alzheimer’s disease, such as acetylcholinesterase (AChE) and carbonic anhydrase . This suggests that 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide may possess similar protective effects.

Antioxidant Activity

The antioxidant properties of pyrazole derivatives have also been investigated. These compounds can scavenge free radicals and reduce oxidative stress in biological systems, which is critical for preventing cellular damage and aging .

Case Studies

Several case studies highlight the effectiveness of pyrazole derivatives in clinical and preclinical settings:

Study ReferenceCompound TestedActivityIC50 Value
Chimenti et al., 20064-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazoleAnticancer0.08 µM (MCF-7)
Turkan et al., 2018DiphenylpyrazolesAChE Inhibition66.37 nM
Tripathi et al., 2018Pyrazoline DerivativesMAO-A InhibitionVaries

These studies demonstrate the versatility of pyrazole derivatives in targeting various diseases, particularly cancer and neurodegenerative disorders.

Mechanism of Action

The mechanism of action of 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The target compound shares structural similarities with other pyrazole-carboxamide derivatives, but key differences in substituents influence its properties. Below is a comparative analysis with select analogs from the literature:

Compound Substituents Molecular Weight Melting Point (°C) Key Functional Groups
4-Acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide (Target) Acetyl (C-4), 3,5-dimethyl, N,N-diphenyl carboxamide ~377.4 g/mol Not reported Acetyl, methyl, carboxamide, aryl
Compound 3a 5-Chloro, 3-methyl, 4-cyano, N-(1-phenyl-pyrazol-5-yl) 403.1 g/mol 133–135 Chloro, cyano, carboxamide, aryl
Compound 3d 5-Chloro, 3-methyl, 4-cyano, N-(1-(4-fluorophenyl)-pyrazol-5-yl) 421.0 g/mol 181–183 Chloro, cyano, fluorophenyl, carboxamide
Compound 5g 5-Naphth-2-yl, 1-(4-methylsulfonylphenyl), N-(3,5-di-tert-butyl-4-hydroxyphenyl) 603.2 g/mol Not reported Sulfonyl, naphthyl, tert-butyl, hydroxyl
N-(1,5-Dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)-2-phenylacetamide 3-Oxo, 1,5-dimethyl, 2-phenyl, acetamide 321.4 g/mol Not reported Oxo, methyl, phenyl, acetamide

Key Observations :

  • N,N-Diphenyl carboxamide introduces steric bulk and π-π stacking capabilities, contrasting with smaller substituents like methylsulfonyl (5g) or fluorophenyl (3d). Chloro and cyano groups in analogs (3a, 3d) increase polarity and may improve solubility in polar solvents compared to the target compound’s acetyl and methyl groups .
  • Thermal Stability: Analogs with chloro and cyano substituents (e.g., 3d, mp: 181–183°C) exhibit higher melting points than the target compound (data unavailable), likely due to stronger intermolecular interactions (e.g., dipole-dipole, hydrogen bonding) .
Physicochemical Properties
  • Solubility : The target compound’s acetyl and methyl groups likely reduce aqueous solubility compared to more polar analogs (e.g., 3d with fluorophenyl ).
  • Stability: Pyrazole rings are generally stable under physiological conditions, but acetyl groups may undergo hydrolysis more readily than cyano or sulfonyl substituents .

Biological Activity

4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is a compound belonging to the pyrazole family, which has gained attention for its diverse biological activities, particularly in the fields of oncology and inflammation. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with an acetyl group and two phenyl groups, contributing to its unique chemical properties. Its molecular formula is C17H18N2OC_{17}H_{18}N_2O with a molecular weight of approximately 270.34 g/mol.

Synthesis

Various synthetic routes have been developed for the preparation of pyrazole derivatives, including the Vilsmeier-Haack reaction and one-pot synthesis techniques. For instance, a recent study reported the synthesis of novel pyrazole derivatives using 3,5-dimethyl-1H-pyrazole as a starting material, which demonstrated significant anticancer properties against various cell lines .

Anticancer Properties

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has shown effectiveness against several cancer types:

  • Cell Lines Tested :
    • Lung Cancer (A549) : Exhibited significant growth inhibition with IC50 values ranging from 0.39 µM to 42.30 µM depending on structural modifications .
    • Breast Cancer (MCF7) : Demonstrated potent antiproliferative activity with IC50 values as low as 0.01 µM .
    • Liver Cancer (HepG2) : Significant cytotoxic effects were observed with IC50 values around 26 µM .
Cancer Type Cell Line IC50 Value (µM)
Lung CancerA5490.39 - 42.30
Breast CancerMCF70.01
Liver CancerHepG226

The biological activity of 4-acetyl-3,5-dimethyl-N,N-diphenyl-1H-pyrazole-1-carboxamide is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound disrupts cell cycle progression in cancer cells.
  • Induction of Apoptosis : It promotes programmed cell death through mitochondrial pathways.
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties, potentially useful in treating conditions like arthritis .

Case Studies

  • Study on Antitumor Activity : A study synthesized multiple pyrazole derivatives and evaluated their activity against A549 and HepG2 cell lines. The most potent derivative showed an IC50 value of 0.39 µM against A549 cells, indicating strong potential as an anticancer agent .
  • Mechanistic Insights : Research has demonstrated that compounds with the pyrazole scaffold can inhibit specific kinases involved in cell signaling pathways crucial for tumor growth and survival, such as Aurora-A kinase .

Q & A

Q. Which structural modifications enhance the compound’s solubility without compromising bioactivity?

  • Answer :
  • Polar Groups : Introduce -OH or -SO₃H to improve aqueous solubility .
  • Prodrug Design : Convert carboxylamide to ester prodrugs for better membrane permeability .
  • Case Study : Ethyl ester derivatives of pyrazole-4-carboxylic acid show 3x higher solubility .

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